molecular formula C10H8ClN3 B1403009 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine CAS No. 944906-18-7

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

Cat. No. B1403009
CAS RN: 944906-18-7
M. Wt: 205.64 g/mol
InChI Key: CJDJYXFQTPGZRK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (2C4PP) is an organochlorine compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 2C4PP is a substituted pyrimidine, which is an important class of heterocyclic compounds that have been studied for their diverse biological activities. 2C4PP has been investigated for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

This compound serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, which are important heterocyclic structures found in many pharmaceuticals. The Sandmeyer reaction is employed to create these structures, providing a practical method for the stereospecific synthesis of exo-halomethylene bicyclic pyridones .

Catalyst-Free Synthesis Techniques

In the realm of green chemistry, 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is used in catalyst-free synthesis methods to produce various carbamates. This environmentally friendly technique is significant for the high-yield synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates, which are valuable in medicinal chemistry .

Development of Modified Amino Acids and Peptides

The compound is utilized in the development of modified amino acids and peptides, which are crucial in the study of protein functions and interactions. These derivatives can be used to investigate the structure-activity relationships in biological systems .

properties

IUPAC Name

2-(chloromethyl)-4-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJYXFQTPGZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744597
Record name 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

CAS RN

944906-18-7
Record name 2-(Chloromethyl)-4-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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